5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-pyrrol-3-one
CAS No.: 885190-17-0
Cat. No.: VC5983271
Molecular Formula: C19H16N4O3
Molecular Weight: 348.362
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885190-17-0 |
|---|---|
| Molecular Formula | C19H16N4O3 |
| Molecular Weight | 348.362 |
| IUPAC Name | 4-(1H-benzimidazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-2H-pyrrol-3-ol |
| Standard InChI | InChI=1S/C19H16N4O3/c20-18-17(19-21-12-3-1-2-4-13(12)22-19)14(24)10-23(18)11-5-6-15-16(9-11)26-8-7-25-15/h1-6,9,20,24H,7-8,10H2,(H,21,22) |
| Standard InChI Key | WAWRWPYZYFSQOO-UHFFFAOYSA-N |
| SMILES | C1COC2=C(O1)C=CC(=C2)N3CC(=C(C3=N)C4=NC5=CC=CC=C5N4)O |
Introduction
Chemical Structure and Nomenclature
Structural Breakdown
The compound’s IUPAC name, 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,3-dihydro-1H-pyrrol-3-one, reflects its intricate architecture:
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Core structure: A 2,3-dihydro-1H-pyrrol-3-one ring, a five-membered lactam system with one double bond and an ketone group at position 3.
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Substituents:
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Position 4: A 1H-1,3-benzodiazol-2-yl (benzimidazol-2-yl) group, a bicyclic system comprising fused benzene and imidazole rings.
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Position 1: A 2,3-dihydro-1,4-benzodioxin-6-yl group, a benzene ring fused to a 1,4-dioxane ring.
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Position 5: An amino (-NH2) group.
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The molecular formula is inferred as C19H16N4O3 based on structural analogs, though exact mass spectrometry data for this specific compound remains unpublished.
Table 1: Structural Comparison with Analogs
Synthesis and Manufacturing
General Synthetic Strategies
The synthesis of benzodiazole- and benzodioxin-containing pyrrolones typically involves multi-step sequences:
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Cyclization Reactions: Formation of the pyrrolone core via intramolecular cyclization, often using α-amino ketones or esters as precursors.
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Functional Group Transformations: Introduction of the benzodiazole and benzodioxin groups through nucleophilic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling may attach aryl groups to the pyrrolone ring.
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Protection/Deprotection Steps: Amino groups are frequently protected during synthesis to prevent side reactions .
Case Study: Analog Synthesis (VC8808053)
The synthesis of 5-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one involves:
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Condensation of 2,3-dihydro-1,4-benzodioxin-6-amine with a thiazole-containing aldehyde.
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Cyclization under acidic conditions to form the pyrrolone ring.
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Final purification via column chromatography.
Adapting this route, the target compound could theoretically be synthesized by replacing the thiazole moiety with a benzodiazole group, though reaction conditions (e.g., temperature, catalysts) would require optimization.
Physicochemical Properties
Predicted Properties
While experimental data for the target compound is scarce, properties can be extrapolated from analogs:
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Solubility: Low aqueous solubility due to aromatic systems; soluble in polar aprotic solvents (e.g., DMSO, DMF) .
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Stability: Likely stable under inert atmospheres but susceptible to oxidation at the amino group.
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pKa: The amino group (pKa ~8–10) and lactam nitrogen (pKa ~3–5) contribute to pH-dependent solubility.
Table 2: Comparative Physicochemical Data
| Property | Target Compound | VC20057572 | PubChem CID 135400685 |
|---|---|---|---|
| Molecular Weight | ~348.4 | 318.4 | 320.3 |
| LogP (Predicted) | ~2.8 | 2.5 | 2.6 |
| Hydrogen Bond Donors | 3 | 3 | 3 |
Applications in Medicinal Chemistry
Drug Design Considerations
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Bioisosteric Replacement: The benzodioxin group could serve as a bioisostere for phenyl rings, altering pharmacokinetics without sacrificing binding affinity.
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Polypharmacology: Dual targeting of kinases and topoisomerases is feasible given the compound’s hybrid structure .
Comparison with Structural Analogs
Table 3: Biological Activity of Analogs
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